molecular formula C9H13OP B14286643 (2-Methoxyethyl)(phenyl)phosphane CAS No. 116627-06-6

(2-Methoxyethyl)(phenyl)phosphane

Cat. No.: B14286643
CAS No.: 116627-06-6
M. Wt: 168.17 g/mol
InChI Key: BMSXCZGGNAWVAD-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(phenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane (phosphine) group bonded to a phenyl ring and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(phenyl)phosphane typically involves the reaction of phenylphosphine with 2-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

C6H5PH2+CH3OCH2CH2ClC6H5P(CH2CH2OCH3)+HClC_6H_5PH_2 + CH_3OCH_2CH_2Cl \rightarrow C_6H_5P(CH_2CH_2OCH_3) + HCl C6​H5​PH2​+CH3​OCH2​CH2​Cl→C6​H5​P(CH2​CH2​OCH3​)+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(phenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

    Reduction: Reduction reactions can convert the phosphane group to a phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the phosphane group or the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: (2-Methoxyethyl)(phenyl)phosphine.

    Substitution: Various substituted phosphane derivatives depending on the reagents used.

Scientific Research Applications

(2-Methoxyethyl)(phenyl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and hydrogenation.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(phenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphane group acts as a nucleophile, donating electron density to the metal center, which facilitates the activation of substrates and promotes the desired transformations.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphine: Lacks the methoxyethyl group, making it less versatile in certain applications.

    (2-Methoxyethyl)phosphine: Lacks the phenyl group, which affects its coordination properties.

    Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic properties.

Uniqueness

(2-Methoxyethyl)(phenyl)phosphane is unique due to the presence of both a phenyl group and a methoxyethyl group, providing a balance of steric and electronic properties that enhance its utility as a ligand in catalysis and other applications.

Properties

CAS No.

116627-06-6

Molecular Formula

C9H13OP

Molecular Weight

168.17 g/mol

IUPAC Name

2-methoxyethyl(phenyl)phosphane

InChI

InChI=1S/C9H13OP/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3

InChI Key

BMSXCZGGNAWVAD-UHFFFAOYSA-N

Canonical SMILES

COCCPC1=CC=CC=C1

Origin of Product

United States

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